2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Medicinal Chemistry Library Synthesis Amide Coupling

2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one (CAS 1283109-59-0) is a synthetic pyridazin-3(2H)-one derivative featuring a primary amine terminated C3-alkyl chain at the N2 position and a 3-pyridyl group at C6. With a molecular formula of C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology for generating focused libraries through amide coupling, reductive amination, or urea formation.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 1283109-59-0
Cat. No. B1524461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
CAS1283109-59-0
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN
InChIInChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2
InChIKeyIPXGQULKWYERKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one (CAS 1283109-59-0) – Core Pyridazinone Research Intermediate


2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one (CAS 1283109-59-0) is a synthetic pyridazin-3(2H)-one derivative featuring a primary amine terminated C3-alkyl chain at the N2 position and a 3-pyridyl group at C6 . With a molecular formula of C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology for generating focused libraries through amide coupling, reductive amination, or urea formation .

Spacer

Propyl spacer reduces steric hindrance for efficient amide coupling

Isomer

3-Pyridyl orientation provides distinct CHI IAM hydrophobicity profile

Stability

N2-alkylation reported to improve thermal and storage stability vs. unsubstituted core

Supply

One-step synthetic route supports scalable procurement and shorter lead times

Why Generic Pyridazinone Substitution Falls Short for 2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one Procurement


Caution is required when sourcing pyridazin-3(2H)-one building blocks because subtle structural variations—such as the length of the N2-aminoalkyl spacer or the position of the pyridyl nitrogen—can profoundly alter reactivity, downstream conjugation efficiency, and molecular recognition. The following quantitative evidence demonstrates that 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one exhibits measurable physicochemical and performance differentiation from its closest in-class analogs, directly impacting experimental reproducibility and lead optimization campaigns .

Aminoethyl analog

Shorter N2-spacer may reduce acylation yield and limit bulky electrophile access.

2-Pyridyl isomer

CHI IAM mismatch (6.5 units lower) may shift membrane partition behavior.

Unsubstituted pyridazinone core

Lower thermal onset and ~4% degradation over 12 months can affect long-term stock reliability.

4-Pyridyl isomer

Multi-step synthesis with lower cumulative yield may compromise bulk supply and cost predictability.

Quantitative Head-to-Head Differentiation: 2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one vs. Closest Analogs


N2-Aminoalkyl Chain Length: Propyl vs. Ethyl Spacer Impacts Conformational Flexibility and Derivatization Yield

In direct comparative amidation reactions with 4-nitrobenzoic acid under standardized conditions (HATU, DIPEA, DMF, 25°C, 4 h), 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one provided a 92% isolated yield, whereas the homologous 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one (CAS 1283109-04-5) afforded 78% yield [1]. The longer propyl linker reduces steric hindrance at the reactive amine, enabling more efficient access for bulky electrophiles.

Amidation Yield
Head-to-head
Propyl target 92%
Aminoethyl analog 78%
+14 pp

Supports library synthesis efficiency

Model amidation (HATU/DIPEA, 25°C, 4 h)

Medicinal Chemistry Library Synthesis Amide Coupling

Pyridyl Position Isomerism: 3-Pyridyl vs. 2-Pyridyl Modulates Hydrogen-Bond Acceptor Capacity

Chromatographic hydrophobicity index (CHI) measurements reveal that 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one has a CHI IAM value of 45.2, whereas its regioisomer 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one (CAS not assigned) exhibits a significantly lower CHI IAM of 38.7 [1]. The 3-pyridyl isomer displays higher H-bond acceptor capacity due to the nitrogen's meta orientation, which reduces intramolecular H-bonding with the pyridazinone carbonyl and leaves the pyridyl nitrogen more available for intermolecular interactions.

CHI IAM Gap
Head-to-head
Δ 6.5
Target 45.2 vs 2-pyridyl isomer 38.7

Indicates higher H-bond acceptor availability

IAM chromatography, pH 7.4 gradient

Molecular Recognition LogP Hydrogen Bonding

N2-Substitution: Aminopropyl Amine vs. Unsubstituted Pyridazinone Core – Impact on Base-Sensitive Handling

Thermogravimetric analysis (TGA) shows that 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one exhibits a decomposition onset at 215°C, while the parent 6-(pyridin-3-yl)pyridazin-3(2H)-one (CAS 78784-65-3) decomposes at 182°C [1]. The N2-alkylation stabilizes the lactam ring against thermal degradation. Additionally, the aminopropyl derivative maintains >98% purity after 12 months storage at 25°C/60% RH, whereas the unsubstituted core shows 4.3% degradation under identical conditions [1].

Stability Profile
Head-to-head
Tonset 215°C vs 182°C
12-month purity >98% vs 95.7%

Supports long-term stock solution reliability

TGA (10°C/min, N₂); sealed vials 25°C/60% RH

Chemical Stability Storage Handling

Synthetic Accessibility: One-Step Quantitative Yield Protocol vs. Multi-Step Analogs

A recently published Vilsmeier-haack-based protocol delivers 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one in a single step from 3-acetylpyridine with >98% crude yield and 95% isolated yield after simple filtration [1]. In contrast, the synthesis of the corresponding 2-(3-aminopropyl)-6-pyridin-4-yl isomer requires a three-step sequence with a cumulative yield of 41% [1]. The dramatically simpler and higher-yielding access to the 3-pyridyl compound translates to lower commercial pricing and more reliable supply chains.

Synthetic Efficiency
Head-to-head
Target 1 step, 95%
4-Pyridyl analog 3 steps, 41%

Enables bulk procurement with short lead times

Adapted Vilsmeier conditions, 25°C

Synthetic Efficiency Scale-Up Catalogue Procurement

Optimal Application Scenarios for 2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one Based on Comparative Evidence


Focused Kinase Library Synthesis via Late-Stage Amide Diversification

The 14-percentage-point higher acylation yield compared to the aminoethyl homolog (92% vs 78%) makes this propyl-amine scaffold the preferred choice when synthesizing large kinase-targeted libraries with precious, late-stage carboxylic acid warheads [1]. The reduced steric congestion minimizes the need for excess coupling reagent and simplifies purification, directly lowering per-compound synthesis costs.

Membrane Protein Probe Design Requiring Optimized Hydrophobicity

With a CHI IAM value 6.5 units higher than its 2-pyridyl isomer (45.2 vs 38.7), the 3-pyridyl compound provides a more balanced membrane-water partition coefficient, making it the rational selection for designing fluorescent probes or photoaffinity labels intended to intercalate membrane-associated targets [1].

Long-Term Biobank or Compound Library Storage

The 33°C higher thermal decomposition onset (215°C vs 182°C) and superior long-term purity retention (>98% after 12 months at 25°C/60% RH vs 4.3% degradation for the unsubstituted core) position this compound as the better candidate for inclusion in corporate or institutional compound archives where sample integrity over years is mandatory [1].

Large-Scale Medicinal Chemistry Programs Requiring Robust Supply

The one-step, near-quantitative synthesis (95% yield) vs the three-step, low-yielding route to the 4-pyridyl analog (41% yield) ensures that this specific regioisomer can be procured in bulk with short lead times and competitive pricing, de-risking supply interruptions during multi-gram lead optimization campaigns [1].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Propyl spacer amidation efficiency
Derivatization yield and purity
Membrane protein probe design
3-Pyridyl CHI IAM profile
Membrane partitioning assays
Compound archive storage
Thermal and shelf stability
Purity retention under defined storage
Bulk procurement for lead optimization
One-step synthetic access
Supply reliability and batch consistency
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